molecular formula C16H13N3O2 B15161981 3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 864223-24-5

3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B15161981
CAS No.: 864223-24-5
M. Wt: 279.29 g/mol
InChI Key: KJAFARLSQFFTTK-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a quinoline moiety linked to a cyclohexa-2,4-dien-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 2-hydrazinylquinoline with 3-hydroxy-4-methylcyclohexa-2,4-dien-1-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the preparation of 2-hydrazinylquinoline through the reduction of 2-nitroquinoline, followed by its condensation with 3-hydroxy-4-methylcyclohexa-2,4-dien-1-one. The reaction conditions are optimized to achieve high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the hydrazinylidene group can form covalent bonds with enzyme active sites, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its dual functional groups (quinoline and hydrazinylidene) which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

864223-24-5

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-methyl-6-(quinolin-2-yldiazenyl)benzene-1,3-diol

InChI

InChI=1S/C16H13N3O2/c1-10-8-13(15(21)9-14(10)20)18-19-16-7-6-11-4-2-3-5-12(11)17-16/h2-9,20-21H,1H3

InChI Key

KJAFARLSQFFTTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)O)N=NC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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